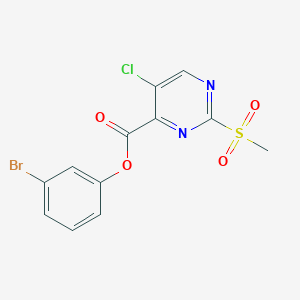![molecular formula C23H25N3O2 B11319195 N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a phenyl ring, an ethoxy group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylamine with a suitable phenyl precursor under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl Benzamide: The final step involves coupling the dimethylaminophenyl intermediate with a pyridinyl benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry: In the industrial sector, N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: This compound differs by having a methoxy group instead of an ethoxy group.
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-3-YL)BENZAMIDE: This compound has the pyridinyl group at a different position on the benzamide ring.
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-4-YL)BENZAMIDE: Similar to the previous compound but with the pyridinyl group at yet another position.
Uniqueness: The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H25N3O2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-3-ethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H25N3O2/c1-4-28-21-9-7-8-19(16-21)23(27)26(22-10-5-6-15-24-22)17-18-11-13-20(14-12-18)25(2)3/h5-16H,4,17H2,1-3H3 |
Clave InChI |
NZZMRRWISWKWHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11319112.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11319113.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11319117.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11319122.png)
![5-(Azepan-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319132.png)
![N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11319140.png)
![7-isobutyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319146.png)
![(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11319153.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319167.png)
![4-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11319175.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B11319200.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11319215.png)
